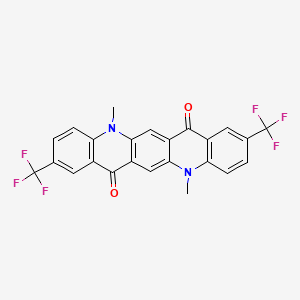
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to introduce the trifluoromethyl groups and the dihydroquinoacridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate various chemical reactions. The dihydroquinoacridine core plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its unique combination of trifluoromethyl groups and the dihydroquinoacridine core. Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in synthesizing various derivatives.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C24H14F6N2O2 |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
5,12-dimethyl-2,9-bis(trifluoromethyl)quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C24H14F6N2O2/c1-31-17-5-3-11(23(25,26)27)7-13(17)21(33)15-10-20-16(9-19(15)31)22(34)14-8-12(24(28,29)30)4-6-18(14)32(20)2/h3-10H,1-2H3 |
Clé InChI |
DTCVMAUWQZZRJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
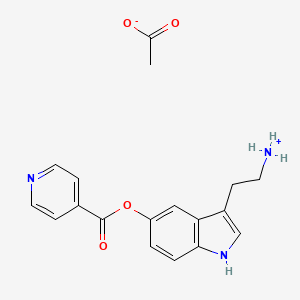
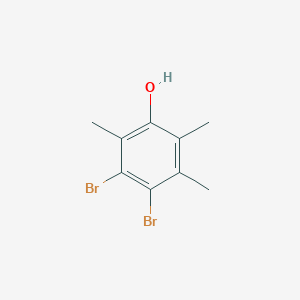


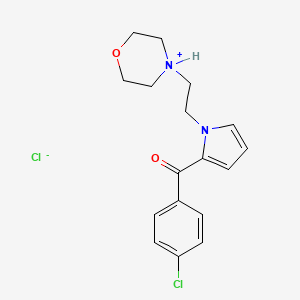
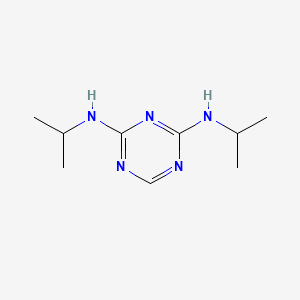

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

